Adenosine 5'-phosphorothioate

Description

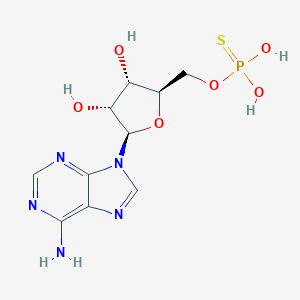

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCPYVAQZGCDJO-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172946 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19341-57-2 | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019341572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine 5'-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Adenosine 5'-phosphorothioate

Introduction

Adenosine 5'-phosphorothioate (AMPS) is a sulfur-containing analog of adenosine monophosphate (AMP), where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers unique chemical and biological properties, making it a valuable tool in biochemical and pharmacological research. AMPS serves as a substrate, competitive inhibitor, or regulator for a variety of enzymes that interact with AMP.[1][2] Its resistance to hydrolysis by some nucleases also makes it a key component in the development of therapeutic oligonucleotides.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | Adenosine 5'-O-thiomonophosphate, 5'-AMPS | [4] |

| Molecular Formula | C₁₀H₁₄N₅O₆PS | [4] |

| Molecular Weight | 363.28 g/mol | [4] |

| CAS Number | 19341-57-2 | |

| Appearance | White crystalline powder | [4] |

| Storage Temperature | -20°C | [4] |

| Solubility | Soluble in water | [5] |

Synthesis

While a detailed, step-by-step protocol for the de novo synthesis of this compound is not extensively documented in readily available literature, the general principle involves the thiophosphorylation of adenosine. One of the common methods for preparing related nucleotide analogs involves the use of thiophosphoryl chloride in the presence of a suitable base and solvent.

A generalized synthetic approach can be described as follows:

-

Protection of Ribose Hydroxyls: The 2' and 3' hydroxyl groups of the adenosine ribose moiety are typically protected to ensure regioselective phosphorylation at the 5' position.

-

Thiophosphorylation: The protected adenosine is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride (PSCl₃), in an appropriate solvent and in the presence of a base to neutralize the HCl generated.

-

Deprotection: The protecting groups on the ribose are subsequently removed under specific conditions that do not affect the phosphorothioate linkage.

-

Purification: The final product is purified using chromatographic techniques, such as ion-exchange chromatography, to isolate the this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities primarily by mimicking adenosine monophosphate and interacting with enzymes involved in purine metabolism and signaling.

Interaction with Enzymes

AMPS can act as a substrate, inhibitor, or regulator of several key enzymes:

-

5'-Nucleotidases (e.g., CD73): AMPS is a substrate for ecto-5'-nucleotidase (CD73), an enzyme that dephosphorylates extracellular AMP to adenosine.[4] The conversion of AMPS by CD73 would likely produce adenosine 5'-thiomonophosphate, which could then interact with adenosine receptors.

-

Adenylate Kinase: This enzyme catalyzes the reversible reaction 2 ADP ⇔ ATP + AMP. AMPS can act as a competitive inhibitor of adenylate kinase with respect to AMP.

-

Adenosine Deaminase: This enzyme catalyzes the deamination of adenosine to inosine. While AMPS itself is not a direct substrate, its potential conversion to a thio-adenosine analog could influence this pathway.

Role in Purinergic Signaling

Purinergic signaling involves the release of purines like ATP, ADP, AMP, and adenosine into the extracellular space, where they act on purinergic receptors (P1 for adenosine and P2 for ATP/ADP). Extracellular AMP is converted to adenosine by ecto-5'-nucleotidase (CD73).[6] As a substrate for CD73, AMPS can participate in this pathway, leading to the generation of an adenosine analog that can potentially modulate P1 receptor activity.

Caption: Purinergic signaling pathway showing the metabolism of extracellular nucleotides and the potential role of AMPS.

Experimental Protocols

General Workflow for Enzyme Inhibition Assay

The following workflow can be adapted to study the inhibitory effect of this compound on enzymes like adenylate kinase.

Caption: A generalized workflow for determining the inhibitory potential of AMPS on enzyme activity.

Protocol for 5'-Nucleotidase Activity Assay

This protocol is adapted from standard procedures for measuring 5'-nucleotidase activity and can be used to assess if AMPS acts as a substrate.

Principle: The assay measures the amount of inorganic phosphate released from the substrate (AMP or AMPS) by the action of 5'-nucleotidase. The released phosphate is then quantified colorimetrically.

Reagents:

-

Glycine buffer (200 mM, pH 9.0)

-

Magnesium sulfate solution (200 mM)

-

Substrate solution: Adenosine 5'-monophosphate (AMP) or this compound (AMPS) (66 mM)

-

5'-Nucleotidase enzyme solution

-

Phosphorus standard solution

-

Color reagent (e.g., a solution containing ammonium molybdate and a reducing agent like ferrous sulfate)

-

10 N Sulfuric Acid

Procedure:

-

Prepare a reaction mixture containing glycine buffer, magnesium sulfate, and the substrate solution (AMP for control, AMPS for the test).

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the 5'-nucleotidase enzyme solution.

-

Incubate for a specific period (e.g., 10-30 minutes).

-

Stop the reaction by adding 10 N sulfuric acid.

-

Add the color reagent to the reaction mixture and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm).

-

Prepare a standard curve using the phosphorus standard solution to determine the concentration of inorganic phosphate released.

-

Calculate the enzyme activity as micromoles of phosphate released per minute per milligram of enzyme.

Applications in Drug Development

The most significant application of phosphorothioate-modified nucleotides, including AMPS, is in the development of antisense oligonucleotides (ASOs).

Antisense Oligonucleotides

ASOs are short, single-stranded synthetic nucleic acids that can bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. The phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, is a crucial chemical modification in ASO technology.[3]

Advantages of Phosphorothioate Modification:

-

Nuclease Resistance: The phosphorothioate backbone is more resistant to degradation by cellular nucleases compared to the natural phosphodiester backbone, which significantly increases the in vivo half-life of the ASO.[3]

-

RNase H Activation: Phosphorothioate ASOs, when bound to their target mRNA, can recruit RNase H, an enzyme that cleaves the RNA strand of the DNA-RNA hybrid, leading to the degradation of the target mRNA and potent gene silencing.

-

Cellular Uptake: The modification can also influence the cellular uptake and biodistribution of the oligonucleotides.

References

- 1. Physicochemical properties of phosphorothioate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A nucleotide analog that is a substrate, competitive inhibitor, or regulator of some enzymes that interact with adenosine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gene-tools.com [gene-tools.com]

- 4. Adenosine 5 -O-thiomonophosphate = 98 93839-85-1 [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Adenosine 5'-phosphorothioate: Structure, Function, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adenosine 5'-phosphorothioate (AMPS), a crucial analog of adenosine 5'-monophosphate (AMP). This document delves into its chemical structure, biological functions, and applications in research, with a focus on its role as an enzyme inhibitor and a tool in studying cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Structure of this compound

This compound is a structural analog of AMP where a non-bridging oxygen atom in the phosphate group is substituted with a sulfur atom. This single atomic substitution has profound effects on the molecule's chemical properties and biological activity. The presence of the sulfur atom creates a chiral center at the phosphorus, resulting in two stereoisomers: the Rp and Sp diastereomers. This chirality is a critical factor in its interaction with enzymes, often leading to stereospecific binding and activity.

Caption: Chemical Structure of this compound

Biological Function and Applications

AMPS is a versatile molecule in biological research, primarily utilized for its ability to modulate the activity of AMP-dependent enzymes. Its functions can be categorized as follows:

-

Enzyme Inhibition: The phosphorothioate modification makes AMPS resistant to hydrolysis by many nucleotidases and phosphatases. This stability, coupled with its structural similarity to AMP, allows it to act as a competitive inhibitor for a wide range of enzymes that utilize AMP as a substrate or an allosteric regulator.[1] The mechanism of inhibition can be attributed to the altered electrophilicity of the phosphorus atom and steric hindrance due to the larger size of the sulfur atom compared to oxygen.[2] This inhibitory property makes AMPS a valuable tool for studying enzyme kinetics and for elucidating the roles of specific enzymes in biological pathways.

-

Substrate for Kinases: While it is an inhibitor of many hydrolases, AMPS can serve as a substrate for certain kinases. For instance, it can be phosphorylated by adenylate kinase to produce adenosine 5'-diphosphorothioate (ADPS). This allows for the enzymatic synthesis of phosphorothioate-containing di- and tri-phosphate nucleotides.

-

Component of Antisense Oligonucleotides: The phosphorothioate linkage is a common modification in the backbone of antisense oligonucleotides used in research and therapeutics. This modification confers resistance to nuclease degradation, thereby increasing the in vivo stability and half-life of the oligonucleotide drugs.[3]

-

Signaling Molecule Analog: In mammalian cells, phosphorothioate-modified mRNA cap analogs have been shown to stabilize mRNA and enhance translational efficiency.[4] While the direct role of free AMPS as a signaling molecule in mammals is not well-established, its incorporation into larger molecules highlights the biological significance of the phosphorothioate moiety. In plant cells, extracellular AMPS has been shown to induce an increase in cytosolic calcium concentration, suggesting a role in signal transduction pathways.

Quantitative Data: Enzyme Inhibition

AMPS has been demonstrated to be a potent inhibitor of various enzymes. The following table summarizes the reported inhibition constants (Ki) for several enzymes.

| Enzyme | Organism/Source | Substrate | Inhibition Type | Ki Value (µM) | Reference |

| Class C Acid Phosphatase (rP4) | Haemophilus influenzae | p-nitrophenyl phosphate | Competitive | 0.03 | [2] |

| Class C Acid Phosphatase (FtCCAP) | Francisella tularensis | p-nitrophenyl phosphate | Competitive | 0.3 | [2] |

| 5'-Nucleotidase (Type II) | Crotalus adamanteus venom | 5'-AMP | Competitive | 20 | [2] |

| (Asymmetrical) Ap4A hydrolase | Lupin | Ap4A | Competitive | 0.15 | |

| (Asymmetrical) Ap4A hydrolase | Human | Ap4A | Competitive | 1.5 | |

| DNA Polymerase α and β | Human | DNA template | Competitive | - | [3] |

| DNA Polymerase γ and δ | Human | DNA template | Noncompetitive | - | [3] |

| RNase H1 and H2 | Human | RNA-DNA duplex | Competitive | - | [3] |

Experimental Protocols

Chemical Synthesis of this compound

Several methods for the chemical synthesis of AMPS have been reported. The following is a generalized protocol based on the H-phosphonate approach, which offers high yields and purity.[5]

Workflow for the Chemical Synthesis of AMPS

Caption: General workflow for the chemical synthesis of AMPS.

Materials:

-

Adenosine

-

Protecting groups for the 2' and 3'-hydroxyl groups (e.g., TBDMS)

-

H-phosphonate reagent

-

Coupling agent (e.g., pivaloyl chloride)

-

Sulfurizing reagent (e.g., elemental sulfur in pyridine/carbon disulfide)

-

Deprotection reagents (e.g., TBAF for TBDMS)

-

Solvents (e.g., pyridine, acetonitrile)

-

Purification system (e.g., HPLC with a reverse-phase column)

Procedure:

-

Protection: Protect the 2' and 3'-hydroxyl groups of adenosine using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) to ensure regioselective reaction at the 5'-hydroxyl group.

-

H-phosphonate Coupling: React the protected adenosine with an H-phosphonate reagent in the presence of a coupling agent such as pivaloyl chloride in pyridine. This forms an H-phosphonate diester intermediate.

-

Sulfurization: Introduce the sulfur atom by treating the H-phosphonate intermediate with a sulfurizing reagent. A common method is to use a solution of elemental sulfur in a mixture of pyridine and carbon disulfide. This reaction converts the P-H bond to a P=S bond.

-

Deprotection: Remove the protecting groups from the 2' and 3'-hydroxyls. For TBDMS groups, this is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Purification: Purify the crude product using a suitable chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques like mass spectrometry and NMR spectroscopy.

Enzyme Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory effect of AMPS on an enzyme that utilizes AMP.

Workflow for an Enzyme Inhibition Assay

References

- 1. This compound. A nucleotide analog that is a substrate, competitive inhibitor, or regulator of some enzymes that interact with adenosine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Basis of the Inhibition of Class C Acid Phosphatases by Adenosine 5′-phosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorothioate oligonucleotides are inhibitors of human DNA polymerases and RNase H: implications for antisense technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5'-Phosphorothiolate Dinucleotide Cap Analogues: Reagents for Messenger RNA Modification and Potent Small-Molecular Inhibitors of Decapping Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The H-phosphonate approach to the synthesis of oligonucleotides and their phosphorothioate analogues in solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Adenosine 5'-phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Adenosine 5'-phosphorothioate (AMPS), a crucial analog of adenosine monophosphate (AMP) utilized in various biochemical and therapeutic applications. AMPS is a valuable tool for studying signal transduction pathways and serves as a precursor for the synthesis of other thio-containing nucleotides. This document details both chemical and enzymatic synthesis methodologies, presents quantitative data for comparison, and illustrates relevant signaling pathways.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through a "one-pot" reaction involving the selective 5'-phosphitylation of unprotected adenosine, followed by a sulfurization step. This method avoids the need for complex protection and deprotection steps, making it an efficient approach.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a general method for the synthesis of nucleoside 5'-(α-P-thio)triphosphates and can be modified for the synthesis of the monophosphorothioate.

Materials:

-

Adenosine

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl phosphorochloridite)

-

Tributylamine

-

Sulfur (S8)

-

Pyridine

-

Triethylamine

-

Methanol

-

Anhydrous solvents (e.g., DMF or pyridine)

Procedure:

-

Phosphitylation:

-

Dissolve adenosine in an anhydrous solvent such as pyridine or DMF.

-

In a separate flask, react salicyl phosphorochloridite with tributylamine to form the in situ phosphitylating reagent.

-

Add the phosphitylating reagent dropwise to the adenosine solution at room temperature under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Sulfurization:

-

To the reaction mixture, add a solution of elemental sulfur in pyridine.

-

Stir the mixture at room temperature for 12-24 hours.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by adding a mixture of water and triethylamine.

-

Evaporate the solvents under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by ion-exchange chromatography.

-

Quantitative Data for Chemical Synthesis

| Parameter | Value | Reference |

| Yield | Varies, but yields for related nucleoside 5'-(α-P-thio)triphosphates can be around 20%.[1] | [1] |

| Purity | High purity can be achieved after chromatographic purification. |

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis. Nucleoside kinases can be employed to catalyze the phosphorylation of adenosine using a thiophosphate donor.

Experimental Protocol: Enzymatic Synthesis

This is a general protocol that can be optimized based on the specific kinase used.

Materials:

-

Adenosine

-

Adenosine triphosphate γ-S (ATPγS) as the thiophosphate donor

-

A suitable nucleoside kinase (e.g., from Saccharomyces cerevisiae)

-

Buffer solution (e.g., Tris-HCl)

-

Magnesium chloride (MgCl2)

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing adenosine, ATPγS, and MgCl2 in the appropriate buffer.

-

Equilibrate the mixture to the optimal temperature for the chosen kinase (typically 25-37°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the nucleoside kinase.

-

Incubate the reaction mixture for a sufficient period (e.g., 1-4 hours), with gentle agitation.

-

-

Reaction Termination and Purification:

-

Terminate the reaction by heat inactivation of the enzyme or by adding a quenching agent like EDTA.

-

The product can be purified using high-performance liquid chromatography (HPLC).

-

Quantitative Data for Enzymatic Synthesis

| Parameter | Value | Reference |

| Yield | Generally high due to enzyme specificity. | |

| Purity | Typically very high, often requiring minimal purification. |

Signaling Pathways Involving this compound

This compound, as an analog of AMP, can influence various signaling pathways. It can act as a modulator of purinergic receptors and interact with enzymes involved in cyclic AMP (cAMP) signaling.

P2Y Receptor Activation

Adenosine and its analogs can activate P2Y receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors can lead to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, or the modulation of adenylyl cyclase activity, affecting cAMP levels.[2][3][4]

References

- 1. Adenosine 5'-(gamma-thio) triphosphate (ATPgammaS) stimulates both P2Y receptors linked to inositol phosphates production and cAMP accumulation in bovine adrenocortical fasciculata cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of P2Y1 and P2Y2 nucleotide receptors by adenosine 5'-triphosphate analogues augmented nerve-mediated relaxation of human corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of adenosine and P2Y receptors by ATP in human peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

The Advent of a Stalwart Analog: A Technical Guide to the Discovery and History of Adenosine 5'-phosphorothioate

Introduction

In the landscape of biochemical research, the development of molecular tools that allow for the dissection of complex biological processes is paramount. Among these, non-hydrolyzable analogs of ubiquitous molecules have proven invaluable. Adenosine 5'-phosphorothioate (ATPγS), a slowly hydrolyzable analog of adenosine triphosphate (ATP), stands as a cornerstone in the study of ATP-dependent processes. Its introduction in the early 1970s provided researchers with a means to probe the intricacies of enzyme mechanisms, receptor signaling, and motor protein function. This technical guide delves into the discovery, synthesis, and historical application of ATPγS, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Discovery and First Synthesis

A key early method for the synthesis of nucleoside phosphorothioates involved the reaction of the corresponding nucleoside with thiophosphoryl chloride. Later, more refined methods were developed, including enzymatic approaches. For instance, a 1977 paper by Eckstein describes a method for the enzymatic synthesis of radiolabeled [³⁵S]ATPγS, underscoring the availability and importance of this analog in biochemical studies by that time.

Physicochemical Properties and Mechanism of Action

ATPγS is an analog of ATP in which one of the non-bridging oxygen atoms on the γ-phosphate is replaced by a sulfur atom. This substitution has profound effects on its chemical properties. The phosphorus-sulfur (P-S) bond is longer and less polar than the phosphorus-oxygen (P-O) bond, and the thiophosphate group has a lower pKa. These differences contribute to the significantly slower rate of hydrolysis of the terminal thiophosphate group by most ATPases compared to the phosphate group of ATP.

This resistance to hydrolysis is the primary reason for its utility. By binding to the ATP-binding site of an enzyme without being rapidly broken down, ATPγS can "trap" the enzyme in an ATP-bound state, allowing researchers to study the conformational changes and binding events that precede hydrolysis and product release. However, it is crucial to note that ATPγS is not entirely non-hydrolyzable and can be a substrate for some enzymes, a fact that has been exploited to elucidate certain enzymatic mechanisms.

Key Early Applications

The introduction of ATPγS revolutionized the study of several key areas of biology, most notably purinergic signaling and muscle contraction.

Elucidation of Purinergic Signaling Pathways

In the early 1970s, Geoffrey Burnstock proposed the concept of purinergic neurotransmission, where ATP acts as a signaling molecule. This was a controversial idea at the time. ATPγS became a critical tool in distinguishing between the effects of ATP itself and its breakdown product, adenosine. The slow hydrolysis of ATPγS allowed for the sustained activation of what would come to be known as P2 purinergic receptors, without the confounding activation of P1 adenosine receptors. This was instrumental in the pharmacological characterization and classification of P2 receptor subtypes.

Dissecting the Mechanism of Muscle Contraction

The sliding filament model of muscle contraction, driven by the interaction of actin and myosin and fueled by ATP hydrolysis, was a major area of research. ATPγS was used to investigate the different states of the myosin ATPase cycle. By binding to myosin, ATPγS could induce a state analogous to the ATP-bound state, allowing for the study of its interaction with actin and the conformational changes in the myosin head. These studies were crucial in understanding the energetics and mechanics of muscle contraction.

Quantitative Data

The following tables summarize some of the early quantitative data comparing the effects of ATP and ATPγS on various enzyme and receptor systems. It is important to note that experimental conditions (pH, temperature, ion concentrations) vary between studies, so direct comparisons across different tables should be made with caution.

Table 1: Kinetic Parameters for eIF4A Helicase

| Substrate | K_M (μM) | k_cat (min⁻¹) |

| ATP | 58 ± 11 | 0.97 ± 0.06 |

| ATPγS | 66 ± 9 | 1.01 ± 0.04 |

| Data from a study on the RNA-stimulated nucleotide hydrolysis by eukaryotic translation initiation factor 4A (eIF4A). |

Table 2: Kinetic Parameters for ClpA ATPase

| Substrate | K_m (μM) | k_cat (min⁻¹) |

| ATPγS | 134 ± 46 | 0.05 ± 0.004 |

| Data from a study on the ClpA-catalyzed ATPγS hydrolysis. |

Table 3: P2 Receptor Agonist Potency (Early Studies)

| Agonist | Receptor Subtype (inferred from tissue) | EC₅₀ / Relative Potency |

| ATP | P2Y-like (various smooth muscles) | Potent agonist |

| ATPγS | P2Y-like (various smooth muscles) | Often equipotent or slightly less potent than ATP |

| α,β-methylene ATP | P2X-like (various smooth muscles) | More potent than ATP |

| Data compiled from various early pharmacological studies on smooth muscle preparations. |

Experimental Protocols

Enzymatic Synthesis of [³⁵S]ATPγS (Based on Eckstein, 1977)

This protocol describes the synthesis of radiolabeled ATPγS via a thiophosphate exchange reaction.

Materials:

-

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)

-

[³⁵S]Thiophosphate

-

Glyceraldehyde-3-phosphate dehydrogenase

-

Phosphoglycerate kinase

-

3-Phosphoglycerate

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

Method:

-

Prepare a reaction mixture containing ATPγS, [³⁵S]thiophosphate, and 3-phosphoglycerate in the reaction buffer.

-

Initiate the reaction by adding a mixture of glyceraldehyde-3-phosphate dehydrogenase and phosphoglycerate kinase.

-

Incubate the reaction at a controlled temperature (e.g., 25°C).

-

Monitor the incorporation of the ³⁵S label into ATPγS over time using a suitable method, such as thin-layer chromatography followed by autoradiography or scintillation counting.

-

Purify the resulting [³⁵S]ATPγS using ion-exchange chromatography (e.g., DEAE-cellulose column).

Characterization of P2 Receptor Activity in Smooth Muscle Preparations (Generalized from early studies)

This protocol outlines a general workflow for investigating the effects of ATPγS on smooth muscle contraction, a common early method for characterizing P2 receptors.

Materials:

-

Isolated smooth muscle tissue (e.g., guinea pig taenia coli)

-

Organ bath with physiological salt solution (e.g., Krebs solution) aerated with 95% O₂ / 5% CO₂

-

Isotonic force transducer and recording equipment

-

ATP, ATPγS, adenosine, and specific receptor antagonists

-

Enzyme inhibitors (e.g., for ectonucleotidases)

Method:

-

Mount the isolated smooth muscle strip in the organ bath under a slight resting tension.

-

Allow the tissue to equilibrate until a stable baseline is achieved.

-

Construct cumulative concentration-response curves for ATP by adding increasing concentrations of the agonist to the bath and recording the contractile response.

-

Wash the tissue and allow it to recover to baseline.

-

Repeat step 3 with ATPγS to determine its potency and efficacy relative to ATP.

-

To differentiate between P1 and P2 receptor activation, perform experiments in the presence of a P1 antagonist (e.g., theophylline) or an ectonucleotidase inhibitor to prevent ATP breakdown to adenosine.

-

Compare the responses to ATP and ATPγS under these conditions to elucidate the direct effects on P2 receptors.

Visualizations

Conclusion

This compound has been an indispensable tool in the biochemist's arsenal for over half a century. Its discovery and application were pivotal in advancing our understanding of fundamental biological processes, from cell signaling to muscle function. While often categorized as "non-hydrolyzable," its nuanced behavior as a slow substrate for some enzymes has provided even deeper mechanistic insights. This guide has provided a historical and technical overview of this remarkable molecule, highlighting its journey from a novel synthetic compound to a cornerstone of modern biochemical research. The legacy of ATPγS continues as it is still widely used in laboratories around the world, a testament to the enduring power of well-designed chemical probes in unraveling the complexities of life.

Adenosine 5'-phosphorothioate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPaS) is a structurally analogous molecule to adenosine triphosphate (ATP) where a non-bridging oxygen atom in the alpha-phosphate group is substituted with a sulfur atom. This modification confers unique biochemical properties, most notably an increased resistance to enzymatic hydrolysis by nucleases.[1][2] This enhanced stability makes ATPaS a valuable tool in biochemical and pharmacological research, particularly in the study of purinergic signaling pathways and enzyme kinetics.[3][4] This guide provides an in-depth overview of the core biochemical properties of ATPaS, including its chemical structure, stability, and its role as an agonist at P2 purinergic receptors. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate its application in research and drug development.

Core Biochemical Properties

Chemical Structure and Stability

The key structural feature of ATPaS is the replacement of an oxygen atom with a sulfur atom on the α-phosphate group. This phosphorothioate linkage significantly increases the molecule's resistance to cleavage by a variety of exonucleases and phosphodiesterases.[5][6] While snake venom phosphodiesterase can hydrolyze the Rp diastereomer of some phosphorothioate-containing oligonucleotides, the Sp diastereomer is generally more resistant.[5] This increased stability is a critical property that allows ATPaS to persist in biological systems for longer durations compared to ATP, making it a suitable tool for studying sustained receptor activation and enzymatic inhibition.[1][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃S | [8] |

| Molecular Weight | 507.2 g/mol | [8] |

| Solubility | Soluble in water | [8] |

| Stability | More resistant to enzymatic hydrolysis than ATP | [1][7] |

Interaction with Enzymes

ATPaS can act as a substrate, competitive inhibitor, or regulator for various enzymes that typically interact with ATP.[3][4] Its interaction is often stereospecific, with different enzyme classes showing preference for either the Rp or Sp diastereomer of the phosphorothioate group.[5]

-

Kinases: Many kinases can utilize ATPaS as a substrate, transferring the thiophosphate group to their target molecules. This property is exploited in kinase activity assays to introduce a stable thiophosphate mark.

-

ATPases: The rate of hydrolysis of ATPγS (a related analog with sulfur on the gamma-phosphate) by ATPase is significantly slower than that of ATP.[8] This resistance to hydrolysis makes phosphorothioate analogs useful for studying the non-hydrolytic functions of ATPases and for trapping enzymes in an ATP-bound state.

-

Ecto-nucleotidases: These cell surface enzymes are responsible for the extracellular breakdown of nucleotides like ATP.[9][10] The phosphorothioate modification in ATPaS makes it more resistant to hydrolysis by ecto-nucleotidases compared to ATP, leading to prolonged signaling in the extracellular space.[11]

Role in Purinergic Signaling

Extracellular ATP is a key signaling molecule that activates P2 purinergic receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G-protein coupled receptors.[12][13] ATPaS acts as a non-selective agonist at several of these P2 receptors, mimicking the action of ATP to elicit a range of cellular responses.

Table 2: Agonist Activity of ATPaS at P2 Receptors

| Receptor Subtype | Agonist Activity | EC₅₀ (μM) | Reference |

| P2Y₁ | Agonist | - | [13] |

| P2Y₂ | Agonist | - | [14] |

| P2Y₄ | Agonist (rat), Antagonist (human) | - | [15] |

| P2X₁ | Agonist | - | [12] |

| P2X₂ | Agonist | - | [16] |

| P2X₃ | Agonist | - | [12] |

| P2X₄ | Agonist | - | [16] |

| P2X₅ | Agonist | - | [16] |

| P2X₇ | Agonist | - | [16] |

Activation of P2X receptors by ATPaS leads to the opening of ion channels and the influx of cations like Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades.[12] Activation of P2Y receptors by ATPaS triggers G-protein-mediated signaling pathways, leading to the activation of enzymes such as phospholipase C and the subsequent generation of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14] These signaling events can influence a wide array of cellular processes, including inflammation, neurotransmission, and cell proliferation.[17][18]

Experimental Protocols

Synthesis of this compound

Several methods for the chemical synthesis of nucleoside 5'-(α-P-thio)triphosphates have been described. A common approach involves the activation of adenosine 5'-monophosphorothioate followed by the addition of pyrophosphate.[19] A one-pot synthesis strategy without the need for protecting groups on the nucleoside has also been reported, offering a more facile route to obtaining dNTPαS and NTPαS analogs.[20]

General One-Pot Synthesis Protocol (adapted from[20]):

-

Dry the unprotected adenosine nucleoside and tributylammonium pyrophosphate under high vacuum.

-

Prepare a mild phosphitylating reagent in situ by reacting 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one with tributylamine.

-

React the phosphitylating reagent with the unprotected adenosine to selectively phosphitylate the 5'-hydroxyl group.

-

Perform sulfurization of the resulting phosphite triester using a suitable sulfurizing reagent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione).

-

Hydrolyze the product to yield the crude ATPaS.

-

Purify the crude ATPaS using precipitation or chromatographic techniques such as HPLC.

ATPase Activity Assay

The resistance of ATPaS to hydrolysis can be quantified using a modified ATPase activity assay. This assay typically measures the amount of inorganic phosphate (Pi) released over time.

Protocol for ATPase Assay:

-

Prepare a reaction buffer appropriate for the specific ATPase being studied (e.g., containing Tris-HCl, MgCl₂, and NaCl).

-

Add the purified ATPase enzyme to the reaction buffer.

-

Initiate the reaction by adding a known concentration of ATPaS. As a control, run a parallel reaction with ATP.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a solution containing malachite green and molybdate in an acidic environment).

-

Quantify the amount of free thiophosphate or phosphate released using a colorimetric method, such as the malachite green assay, or by using radiolabeled [γ-³²P]ATP and separating the hydrolyzed phosphate by thin-layer chromatography.[21][22]

-

Calculate the rate of hydrolysis and compare the activity with ATPaS to that with ATP.

Signaling Pathway and Experimental Workflow Diagrams

Caption: P2Y Receptor Signaling Pathway Activated by ATPaS.

Caption: Experimental Workflow for an ATPase Activity Assay.

References

- 1. assaygenie.com [assaygenie.com]

- 2. youtube.com [youtube.com]

- 3. This compound. A nucleotide analog that is a substrate, competitive inhibitor, or regulator of some enzymes that interact with adenosine 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diastereomers of 5'-O-adenosyl 3'-O-uridyl phosphorothioate: chemical synthesis and enzymatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical and enzymatic properties of bridging 5'-S-phosphorothioester linkages in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorothioate analogues of 2',5'-oligoadenylate. Enzymatic synthesis, properties, and biological activities of 2',5'-phosphorothioates from adenosine 5'-O-(2-thiotriphosphate) and adenosine 5'-O-(3-thiotriphosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Co-localization and confinement of ecto-nucleotidases modulate extracellular adenosine nucleotide distributions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]

- 13. Purinergic (P2Y) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]

- 14. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]

- 15. Agonist versus antagonist action of ATP at the P2Y4 receptor is determined by the second extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modeling Interactions among Individual P2 Receptors to Explain Complex Response Patterns over a Wide Range of ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Signal transduction pathways associated with ATP-induced proliferation of colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multiple signal transduction pathways lead to extracellular ATP-stimulated mitogenesis in mammalian cells: I. Involvement of protein kinase C-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [en.bio-protocol.org]

Adenosine 5'-phosphorothioate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-phosphorothioate (ATPaS), also known as Adenosine 5'-O-thiomonophosphate (AMPS), is a structurally analogous molecule to adenosine monophosphate (AMP) where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom. This modification confers unique biochemical properties, establishing ATPaS as a valuable tool in studying various enzymatic processes and as a potential modulator of signaling pathways. This technical guide provides an in-depth exploration of the mechanism of action of ATPaS, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways.

Core Mechanism of Action: Enzyme Inhibition

The primary and most well-characterized mechanism of action of this compound is its role as an enzyme inhibitor. Its structural similarity to AMP allows it to bind to the active sites of various AMP-utilizing enzymes. However, the presence of the sulfur atom can sterically and electronically hinder the catalytic process, leading to competitive inhibition.

Inhibition of Class C Acid Phosphatases

A significant body of research has elucidated the structural basis for the potent inhibition of class C acid phosphatases by ATPaS. These bacterial outer membrane enzymes are part of the haloacid dehalogenase structural superfamily.

The key mechanistic details are as follows:

-

Submicromolar Inhibition: ATPaS acts as a powerful inhibitor of class C acid phosphatases, with inhibition occurring at submicromolar concentrations.

-

Steric Hindrance: While the overall conformation of bound ATPaS is nearly identical to that of the natural substrate, 5'-AMP, the larger van der Waals radius of the sulfur atom compared to oxygen forces a rotation of the thiophosphoryl group out of the optimal position within the phosphoryl-binding pocket.

-

Catalytically Nonproductive Conformation: This rotation results in a catalytically nonproductive binding mode. The phosphorus atom is not correctly positioned for nucleophilic attack by the catalytic aspartate residue (Asp64 in Haemophilus influenzae class C acid phosphatase). Furthermore, the oxygen atom of the scissile O-P bond is displaced, preventing its protonation by another critical aspartate residue (Asp66) that facilitates the departure of the leaving group.

This steric clash provides a clear structural explanation for the potent inhibitory effect of ATPaS on this class of enzymes.

Competitive Inhibition of 5'-Nucleotidases

ATPaS is also a known competitive inhibitor of 5'-nucleotidases. These enzymes are responsible for the hydrolysis of 5'-mononucleotides to their corresponding nucleosides.

-

Competitive Nature: ATPaS competes with the natural substrate, AMP, for binding to the active site of 5'-nucleotidases.

-

Reduced Electrophilicity: One proposed mechanism for this inhibition is the lower electronegativity of sulfur compared to oxygen. This difference reduces the electrophilicity of the phosphorus atom in ATPaS, making it less susceptible to nucleophilic attack by the enzyme's catalytic machinery.

Quantitative Data on Enzyme Inhibition and Biological Activity

The following table summarizes the available quantitative data for the interaction of this compound with various enzymes and biological systems.

| Enzyme/System | Organism/Source | Inhibition/Activity Type | Quantitative Value |

| 5'-Nucleotidase (Type II) | Crotalus adamanteus venom | Competitive Inhibitor (Ki) | 20 µM |

| Phosphorylase Kinase | - | Inhibitor (Ki) | 0.53 µM |

| Platelet Aggregation | - | Agonist (EC50) | 20 µM |

Involvement in Cellular Signaling

While primarily studied as an enzyme inhibitor, there is emerging evidence for the role of ATPaS and other phosphorothioate-containing molecules in modulating cellular signaling pathways.

Plant Cell Signaling

In the plant species Arabidopsis thaliana, exogenously applied ATPaS has been shown to influence intracellular calcium levels, a key second messenger in many signaling cascades.

-

Modulation of Calcium Influx: ATPaS was observed to decrease the oligogalacturonic acid (OGA)-induced increase in cytoplasmic calcium concentration ([Ca2+]cyt). This suggests that ATPaS can interfere with signaling pathways that regulate calcium channels.

P2 Receptor Signaling

P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides like ATP and ADP, playing crucial roles in numerous physiological processes, including inflammation and neurotransmission. While direct and extensive studies on ATPaS interaction with the full spectrum of P2 receptors are not widely available, its structural similarity to AMP, a breakdown product of ATP, suggests potential interactions. Further research is needed to fully elucidate the role of ATPaS in purinergic signaling.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound's mechanism of action.

Assay for 5'-Nucleotidase Inhibition

A common method to determine the inhibitory effect of ATPaS on 5'-nucleotidase activity is a colorimetric assay that measures the release of inorganic phosphate.

Principle: The enzymatic activity of 5'-nucleotidase on a substrate like AMP liberates inorganic phosphate. The concentration of this liberated phosphate can be quantified using a colorimetric reagent, such as a malachite green-based solution, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Protocol Outline:

-

Reaction Setup: Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl), MgCl2, the substrate (AMP), and varying concentrations of the inhibitor (ATPaS).

-

Enzyme Addition: Initiate the reaction by adding a purified 5'-nucleotidase enzyme preparation.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding a malachite green-molybdate reagent.

-

Spectrophotometric Measurement: Measure the absorbance of the resulting color at a specific wavelength (e.g., ~620-660 nm).

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the ATPaS concentration to determine the IC50 value. To determine the Ki, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using methods like Lineweaver-Burk plots.

X-ray Crystallography for Structural Analysis of Enzyme-Inhibitor Complexes

To understand the structural basis of inhibition, X-ray crystallography is an indispensable technique.

Protocol Outline:

-

Protein Expression and Purification: Overexpress and purify the target enzyme (e.g., a class C acid phosphatase) to homogeneity.

-

Crystallization: Screen for crystallization conditions for the purified enzyme. Once suitable crystals are obtained, they are soaked in a solution containing a high concentration of ATPaS to form the enzyme-inhibitor complex.

-

X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the enzyme-ATPaS complex using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

-

Structural Analysis: Analyze the refined structure to visualize the binding mode of ATPaS in the active site and identify the key interactions responsible for inhibition.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and study of this compound.

Caption: Competitive inhibition of an enzyme by ATPaS.

Caption: Structural basis of Class C acid phosphatase inhibition by ATPaS.

Caption: Workflow for a 5'-nucleotidase inhibition assay.

Conclusion

This compound is a versatile molecular probe whose mechanism of action is primarily centered on the competitive inhibition of AMP-dependent enzymes. The detailed structural understanding of its interaction with class C acid phosphatases provides a paradigm for steric-based enzyme inhibition. While its role in broader signaling pathways is an area of active investigation, its utility in biochemical and pharmacological research is well-established. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this important nucleotide analog.

The Role of Phosphorothioate Modification in Nucleotides: A Technical Guide

Executive Summary: The strategic chemical modification of oligonucleotides is a cornerstone of nucleic acid therapeutics. Among the most pivotal and widely adopted modifications is the phosphorothioate (PS) linkage, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur.[1][2] This seemingly minor alteration imparts profound changes to the molecule's physicochemical properties, most notably a dramatic increase in resistance to nuclease degradation.[3][4] This enhanced stability extends the in vivo half-life, a critical feature for therapeutic efficacy.[5] Consequently, phosphorothioate modifications are integral to the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][6] This guide provides an in-depth technical overview of the chemistry, biological properties, synthesis, and applications of phosphorothioate-modified nucleotides, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Phosphorothioate Modification

The fundamental challenge in harnessing oligonucleotides for therapeutic purposes is their inherent instability in biological systems.[7] Unmodified DNA and RNA, with their natural phosphodiester backbones, are rapidly degraded by ubiquitous cellular enzymes called nucleases.[4] The phosphorothioate modification directly addresses this vulnerability. By substituting a non-bridging oxygen with a sulfur atom, a phosphorothioate linkage is formed.[2][8] This bond is significantly more resistant to cleavage by both endo- and exonucleases, thereby prolonging the active lifetime of the oligonucleotide in serum and within cells.[9][10] This modification, while preserving the overall geometry and charge of the nucleic acid backbone, introduces a chiral center at the phosphorus atom, leading to stereoisomers that can influence the molecule's biological activity.[3][6] The majority of oligonucleotide therapeutics in clinical use or development incorporate phosphorothioate linkages, underscoring their essential role in the field.[5][11]

Chemical Structure and Physicochemical Properties

The Phosphorothioate Linkage

The substitution of sulfur for a non-bridging oxygen creates the phosphorothioate (PS) internucleotide linkage.[6] This modification maintains the negative charge of the natural backbone, making PS-oligonucleotides close structural and electronic analogues of their phosphodiester counterparts.[2][3] However, the difference in atomic size and electronegativity between sulfur and oxygen imparts unique properties.

Figure 1. Comparison of Phosphodiester and Phosphorothioate Linkages.

Chirality and Stereoisomers

The replacement of one of the two non-bridging oxygen atoms with sulfur creates a chiral center at the phosphorus atom.[6][8] This results in two possible stereoisomers for each phosphorothioate linkage: the Rp and Sp diastereomers.[6] Standard, non-stereocontrolled oligonucleotide synthesis produces a mixture of these diastereomers.[3] For an oligonucleotide with 'n' phosphorothioate linkages, this results in a complex mixture of 2^(n-1) distinct stereoisomers.[6][12] The specific stereochemistry (Rp vs. Sp) at each position can significantly impact the oligonucleotide's higher-order structure, thermal stability, nuclease resistance, protein binding, and ultimately, its therapeutic efficacy and safety profile.[13][14][15]

Key Physicochemical Properties

-

Nuclease Resistance: This is the primary and most significant advantage of PS modification. The PS linkage is a poor substrate for most nucleases, dramatically increasing the oligonucleotide's half-life in biological fluids and intracellularly.[1][3] Fully phosphorothioated oligonucleotides are substantially more stable than unmodified versions, and even the inclusion of just three PS bonds at the 3' and 5' ends can provide significant protection against exonucleases.[4][10][16]

-

Protein Binding: The substitution of sulfur increases the hydrophobicity of the phosphate backbone, leading to enhanced interactions with a wide range of proteins, including plasma proteins (e.g., albumin) and cell-surface proteins.[1][17] This increased protein binding is crucial for improving the pharmacokinetic profile, facilitating cellular uptake, and ensuring broad tissue distribution.[5][18] However, it can also lead to non-specific binding, which may contribute to certain toxicities.[19][20]

-

Thermal Stability (Tₘ): Each phosphorothioate modification slightly destabilizes the duplex formed with a complementary DNA or RNA strand. This is observed as a decrease in the melting temperature (Tₘ). The reduction in Tₘ is typically in the range of 0.5 to 3°C per PS modification.[21][22] This effect must be considered during the design of PS-modified oligonucleotides to ensure sufficient target affinity under physiological conditions.

Synthesis, Purification, and Analysis

Phosphorothioate oligonucleotides are typically produced via automated solid-phase synthesis using phosphoramidite chemistry.[23][24] The process involves a repeated four-step cycle for each nucleotide addition. The key difference from standard DNA/RNA synthesis is the replacement of the oxidation step with a sulfurization step.

Figure 2. Workflow for Solid-Phase Synthesis of Phosphorothioate Oligonucleotides.

The sulfurization step, which converts the unstable phosphite triester linkage to a stable phosphorothioate triester, is critical.[24] This is typically achieved using reagents such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) or phenylacetyl disulfide (PADS).[23][24] Recent advancements have shown that byproducts from some sulfurization reagents can also serve as in-situ capping agents, potentially streamlining the synthesis into a three-step cycle.[25]

Following synthesis, the crude oligonucleotide is cleaved from the solid support and deprotected. Purification is essential to remove failure sequences and other impurities. The most common analytical and purification techniques include:

-

High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase (IP-RP) HPLC and anion-exchange (AEX) HPLC are powerful methods for analyzing the purity and separating the full-length product from shorter sequences.[26][27][28] The presence of multiple diastereomers often leads to broadened peaks in the chromatogram.[28]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized oligonucleotide, verifying its identity.[28]

-

Capillary Gel Electrophoresis (CGE): CGE provides high-resolution separation based on size and is another orthogonal method for assessing purity.[26]

Applications in Research and Therapeutics

The unique properties of PS-oligonucleotides have made them indispensable tools in molecular biology and the foundation for several therapeutic strategies.

Antisense Oligonucleotides (ASOs)

ASOs are short, single-stranded synthetic nucleic acids designed to bind to a specific messenger RNA (mRNA) sequence through Watson-Crick base pairing.[1][17] The phosphorothioate backbone is a hallmark of ASO chemistry.[18] Upon binding to the target mRNA, PS-ASOs can modulate gene expression in several ways, most commonly by inducing the degradation of the mRNA target via the cellular enzyme RNase H1, which recognizes the DNA:RNA heteroduplex.[1] This effectively silences the expression of the target gene.

Figure 3. Mechanism of Action for RNase H-dependent Antisense Oligonucleotides.

RNA Interference (RNAi)

In RNA interference pathways, phosphorothioate modifications are often incorporated into small interfering RNAs (siRNAs) and microRNA (miRNA) mimics or inhibitors. The PS linkages are typically placed at the ends of the strands to protect them from nuclease degradation without interfering with the core activity of the RNAi machinery.[1]

Aptamers

Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to targets like proteins with high affinity and specificity.[29][30] Incorporating PS linkages enhances their stability, extending their efficacy in diagnostic and therapeutic applications.[1][30] In some cases, PS modifications have also been shown to increase binding affinity.[29][31]

Biological Fate and Toxicology

While PS modifications are beneficial, they also have a distinct toxicological profile that must be managed.

-

Cellular Uptake and Distribution: PS-oligonucleotides enter cells primarily through receptor-mediated endocytosis, a process facilitated by their binding to various cell-surface proteins.[17][18] Following administration, they distribute broadly to tissues, with the highest concentrations typically found in the liver and kidney.[18]

-

Toxicological Profile: The most commonly observed toxicities are generally dose-dependent and manageable. These include:

-

Complement Cascade Activation: Some PS-oligonucleotides can transiently activate the complement system, an inflammatory response pathway.[32][33]

-

Coagulation Effects: A transient prolongation of the activated partial thromboplastin time (aPTT), indicating an effect on the intrinsic coagulation pathway, is a known class effect.[32][34]

-

Non-specific Protein Binding: The increased affinity for proteins can lead to off-target effects or sequestration of cellular proteins, which can interfere with normal cellular processes.[19][20]

-

Renal and Hepatic Effects: At high doses, accumulation in the kidney and liver can lead to histopathological changes, such as basophilic granule accumulation in renal tubule cells and Kupffer cells.[34]

-

Extensive research has shown that these toxicities are often manageable through careful dose selection and sequence/chemistry design.[32][33]

Data Summary Tables

The following tables summarize key quantitative data related to the properties of phosphorothioate-modified oligonucleotides.

Table 1: Effect of Phosphorothioate Modification on Nuclease Resistance

| Oligonucleotide Type | Environment | Half-Life / Stability | Citation(s) |

|---|---|---|---|

| Unmodified Oligonucleotide | Serum / Cell Culture | Rapidly degraded (minutes to few hours) | [4][7] |

| Fully PS-Modified | Serum / Cell Culture | Significantly extended (24-48 hours or more) | [2][16] |

| 3'-/5'-End Capped PS | Serum / Cell Extracts | Provides substantial protection from exonucleases | [4][16] |

| PS-Modified (in vivo) | Animal Models | Extends tissue elimination half-lives |[18] |

Table 2: Effect of Phosphorothioate Modification on Duplex Thermal Stability (Tₘ)

| Modification Type | Tₘ Change per Modification | Notes | Citation(s) |

|---|---|---|---|

| Phosphorothioate (PS) | ↓ 0.5°C | Reduces stability of the ASO-mRNA heteroduplex. | [22] |

| Phosphorothioate (PS) | ↓ 1-3°C | Destabilizes duplexes. Can be offset by other modifications. | [21] |

| Stereochemistry (Rp vs Sp) | Up to 15°C difference | The specific stereoisomer can have a dramatic impact on Tₘ. |[13] |

Table 3: Protein Binding and Toxicological Parameters

| Parameter | Observation | Notes | Citation(s) |

|---|---|---|---|

| Plasma Protein Binding | >95% of circulating PS ASO is bound | Critical for pharmacokinetics; reduces renal clearance. | [18] |

| aPTT Prolongation | ~30% increase (transient) | Minor inhibition of intrinsic coagulation pathway. | [34] |

| Complement Activation | Transient activation | A known class effect of PS-oligonucleotides. | [32][33] |

| Cellular Association | Significantly greater than unmodified oligos | Flow cytometry shows increased cellular uptake/retention. |[19][20] |

Key Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Phosphorothioate Oligonucleotide

This protocol outlines the generalized steps for synthesizing a PS-oligonucleotide on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

-

Support Preparation: Start with the first nucleoside pre-attached to a controlled pore glass (CPG) solid support packed in a synthesis column.

-

Synthesis Cycle Initiation:

-

Step A - Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of dichloroacetic acid (e.g., 3% in toluene or dichloromethane). Wash thoroughly with acetonitrile.

-

Step B - Coupling: Deliver the next phosphoramidite monomer and an activator (e.g., tetrazole) to the column. The 5'-hydroxyl of the support-bound nucleoside attacks the phosphoramidite, forming a phosphite triester linkage.

-

Step C - Sulfurization: Instead of oxidation, deliver a sulfurizing reagent (e.g., 0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide in acetonitrile) to the column. This converts the unstable P(III) phosphite triester to the more stable P(V) phosphorothioate triester. Allow reaction for 2-5 minutes.

-

Step D - Capping: Deliver a capping solution (e.g., acetic anhydride and N-methylimidazole) to acetylate any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion-mutant sequences. Wash thoroughly with acetonitrile.

-

-

Chain Elongation: Repeat the four-step synthesis cycle for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, cleave the completed oligonucleotide from the CPG support and remove the remaining protecting groups (e.g., cyanoethyl from the phosphate/phosphorothioate and base-protecting groups) by incubating with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-14 hours).

-

Purification: Purify the crude product using cartridge-based methods, HPLC, or PAGE.

Protocol 2: Quality Control by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol describes a general method for analyzing the purity of a synthesized PS-oligonucleotide.

-

System: An HPLC or UPLC system equipped with a UV detector and an appropriate column (e.g., C18 stationary phase).

-

Mobile Phases:

-

Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., 100 mM triethylammonium acetate (TEAA) in water).

-

Mobile Phase B: Acetonitrile.

-

-

Method Parameters:

-

Column: Oligonucleotide separation technology (OST) C18 column.

-

Column Temperature: 50-60°C.

-

Flow Rate: ~0.4 mL/min.

-

Detection: UV absorbance at 260 nm.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 10%) to a higher percentage (e.g., 25-40%) over 10-20 minutes. The exact gradient depends on the length and sequence of the oligonucleotide.

-

-

Sample Preparation: Dissolve the purified oligonucleotide in nuclease-free water or Mobile Phase A to a suitable concentration (e.g., 10-20 µM).

-

Analysis: Inject the sample onto the column. The full-length product should appear as the major peak. Due to the presence of diastereomers, this peak may be broader than that of a corresponding phosphodiester oligonucleotide. Purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Confirm the mass of the main peak using ESI-MS.

Conclusion

The phosphorothioate modification is a foundational technology in the field of nucleic acid therapeutics. Its ability to confer nuclease resistance is paramount to achieving the stability required for in vivo applications.[5] While the introduction of chirality and a distinct toxicological profile present challenges, decades of research have led to a deep understanding of these properties, allowing for the design of safe and effective drugs.[17][32] As the field advances, with the development of stereocontrolled synthesis methods and novel chemical modifications, the phosphorothioate linkage continues to serve as an essential component, enabling the translation of genomic information into a powerful new class of medicines.[11]

References

- 1. assaygenie.com [assaygenie.com]

- 2. Phosphorothioate Modification Service - Creative Biolabs [creative-biolabs.com]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 4. idtdna.com [idtdna.com]

- 5. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorothioate nucleic acid - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. DNA phosphorothioate modification—a new multi-functional epigenetic system in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological availability and nuclease resistance extend the in vitro activity of a phosphorothioate-3'hydroxypropylamine oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. idtdna.com [idtdna.com]

- 11. Phosphorothioate stereochemistry in oligonucleotide drugs – Pharmaceutical Chemistry | ETH Zurich [pharmaceutical-chemistry.ethz.ch]

- 12. glenresearch.com [glenresearch.com]

- 13. Stereochemistry of Phosphorothioate Linkages Impacts the Structure and Binding Affinity of Aptamers and DNAzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Understanding the effect of controlling phosphorothioate chirality in the DNA gap on the potency and safety of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of phosphorothioate capping on antisense oligonucleotide stability, hybridization and antiviral efficacy versus herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phosphorothioate modified oligonucleotide-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Effect of phosphorothioate modification of oligodeoxynucleotides on specific protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Phosphorothioate DNA Synthesis Modification [biosyn.com]

- 22. mdpi.com [mdpi.com]

- 23. academic.oup.com [academic.oup.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Solid-Phase Synthesis of Phosphorothioate Oligonucleotides Using Sulfurization Byproducts for in Situ Capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. waters.com [waters.com]

- 28. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

- 30. Development of Phosphorothioate DNA and DNA Thioaptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. frontiersin.org [frontiersin.org]

- 32. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Toxicity and toxicokinetics of a phosphorothioate oligonucleotide against the c-myc oncogene in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Stability of Adenosine 5'-phosphorothioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Adenosine 5'-phosphorothioate (ATPγS), a crucial non-hydrolyzable analog of Adenosine 5'-triphosphate (ATP) widely utilized in biochemical and pharmacological research. This document delves into the intrinsic chemical stability of ATPγS, its susceptibility to enzymatic degradation, and its application in signaling pathways, with a focus on providing practical experimental protocols and data presentation for laboratory use.

Introduction to this compound

This compound is a structural analog of ATP where a non-bridging oxygen atom in the γ-phosphate group is replaced by a sulfur atom. This modification confers a significant resistance to hydrolysis by many ATPases and kinases, making it an invaluable tool for studying ATP-dependent processes.[1][2] Its primary applications include acting as an agonist for P2Y receptors, serving as a stable substrate analog in kinase assays to facilitate the study of thiophosphorylation, and as an inhibitor in various ATP-dependent enzymatic reactions.[3][4] Understanding the chemical stability of ATPγS under various experimental conditions is paramount for the accurate design and interpretation of these studies.

Chemical Stability of this compound

The substitution of a sulfur atom for an oxygen atom in the terminal phosphate group of ATPγS significantly alters its susceptibility to hydrolysis. While often considered "non-hydrolyzable," it is more accurate to describe ATPγS as being significantly more resistant to enzymatic hydrolysis than ATP.[1][2] The non-enzymatic hydrolysis of ATPγS, however, is a critical consideration for its use in prolonged experiments.

Factors Influencing Non-Enzymatic Hydrolysis

The rate of non-enzymatic hydrolysis of ATPγS, similar to ATP, is influenced by several factors, including pH, temperature, and the presence of metal ions.

-

pH: The stability of phosphorothioate esters is pH-dependent. Qualitative evidence suggests that thioesters, such as ATPγS, exhibit greater stability in acidic conditions at elevated temperatures, whereas phosphate esters like ATP are more stable in alkaline environments.[5][6][7][8][9]

Quantitative Data on Hydrolysis

A comprehensive search of the scientific literature reveals a notable lack of specific quantitative data, such as rate constants and half-lives, for the non-enzymatic hydrolysis of this compound under varying pH and temperature conditions. While the increased stability of phosphorothioates compared to their phosphate counterparts is widely acknowledged, precise numerical values for ATPγS are not available.

For comparative purposes, the table below summarizes available data for the non-enzymatic hydrolysis of ATP . This data can serve as a baseline for understanding the general trends of nucleotide stability.

| Temperature (°C) | pH | Rate Constant (s⁻¹) | Half-life (min) | Reference |

| 120 | 3 | 4.34 x 10⁻³ | ~2.7 | [10] |

| 120 | 7 | 2.91 x 10⁻³ | ~4.0 | [10] |

Note: This data is for ATP, not ATPγS. The absence of specific data for ATPγS is a significant gap in the current body of knowledge.

Enzymatic Stability

The primary advantage of ATPγS lies in its enhanced resistance to enzymatic hydrolysis by a wide range of ATPases and kinases.[1][2] This property allows researchers to study ATP-binding and the initial steps of phosphorylation without rapid substrate depletion. However, it is important to note that some enzymes can still slowly hydrolyze ATPγS. For instance, the eukaryotic translation initiation factor eIF4A has been shown to hydrolyze ATPγS at a rate comparable to ATP under specific conditions.[1][2]

Experimental Protocols for Stability Assessment

To facilitate the investigation of ATPγS stability, this section provides detailed methodologies for key experiments.

HPLC-UV Method for Stability Analysis

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust method for separating and quantifying ATPγS and its potential degradation products, such as Adenosine 5'-diphosphorothioate (ADPβS) and thiophosphate.

Objective: To determine the concentration of ATPγS over time under specific pH and temperature conditions.

Materials:

-

This compound (ATPγS) standard

-

Buffers of desired pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic

-

Tetrabutylammonium hydrogensulfate (ion-pairing agent)

-

HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of ATPγS of known concentration in high-purity water.

-

Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

-

For each condition, mix the ATPγS stock solution with the respective buffer to a final concentration of approximately 1 mM.

-

Incubate the samples at the desired temperatures (e.g., 25°C, 37°C, 50°C).

-

-

HPLC Analysis:

-

Mobile Phase: 50 mM potassium phosphate buffer (pH 6.8) with 25 mM tetrabutylammonium hydrogensulfate as an ion-pairing agent, and a small percentage of acetonitrile (e.g., 0.5%).[11]

-

Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 x 4.6 mm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Data Collection and Analysis:

-

Inject samples at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Record the peak area of ATPγS at each time point.

-

Plot the natural logarithm of the ATPγS concentration versus time. The slope of this line will be the negative of the first-order rate constant (-k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

³¹P-NMR Spectroscopy for Degradation Monitoring

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique to monitor the hydrolysis of phosphorus-containing compounds.

Objective: To observe the degradation of ATPγS and the formation of phosphorus-containing byproducts in real-time.

Materials:

-

ATPγS

-

D₂O for NMR lock

-

pH meter and appropriate acids/bases for pH adjustment

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of ATPγS in D₂O to a final concentration of approximately 10-20 mM.

-

Adjust the pD (equivalent to pH in D₂O) to the desired value using DCl or NaOD.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ³¹P NMR spectrum at time zero at the desired temperature.

-

Continue to acquire spectra at regular intervals.

-

The chemical shift of the γ-thiophosphate of ATPγS will be distinct from that of the resulting thiophosphate and the β-phosphate of ADPβS.

-

-

Data Analysis:

-

Integrate the peaks corresponding to the γ-thiophosphate of ATPγS and the product peaks.

-

The decrease in the integral of the ATPγS peak over time can be used to calculate the hydrolysis rate.

-

LC-MS/MS for Product Identification